Cas no 170729-80-3 (Aprepitant)

Aprepitant è un antagonista selettivo del recettore della neurochinina-1 (NK1), utilizzato principalmente come antiemetico per prevenire nausea e vomito indotti da chemioterapia ad alto emetogeno. Agisce bloccando l'azione della sostanza P nel sistema nervoso centrale, riducendo così la stimolazione del centro del vomito. La sua struttura chimica unica garantisce un'elevata affinità per il recettore NK1, con una lunga emivita che permette un'azione prolungata. Aprepitant è spesso combinato con altri antiemetici (come corticosteroidi e antagonisti della 5-HT3) per una maggiore efficacia. La sua selettività riduce gli effetti collaterali tipici degli antiemetici tradizionali, migliorando la tollerabilità nei pazienti oncologici.
Aprepitant structure
Aprepitant structure
Product Name:Aprepitant
Numero CAS:170729-80-3
MF:C23H21F7N4O3
MW:534.426669836044
MDL:MFCD12912491
CID:65869
PubChem ID:354334991
Update Time:2025-10-21

Aprepitant Proprietà chimiche e fisiche

Nomi e identificatori

    • Aprepitant
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, Emend
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • Emend
    • MK-0869
    • Aprepitant(MK-0869)
    • ONO 7436
    • 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
    • Aprepitan
    • [3H]-Aprepitant
    • 5-[{(2R,3S)-2-((1R)-1-3,5-bis(trifluoro-methyl)phenylethoxy)-3-(4-fluorophenyl)-4-morpholinyl}methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • Emend (TN)
    • L-754030
    • MK-869
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
    • 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3one
    • MK 869
    • 5-[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazol-3-one
    • Aprepirant
    • mk 0869 Aprepitant
    • 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)meth
    • Aprepitant, >=99%
    • L 754030
    • APREPITANT (USP-RS)
    • APREPITANT [WHO-DD]
    • APREPITANT [USP MONOGRAPH]
    • GTPL3490
    • MK 0869
    • Cinvanti
    • SR-05000001531-1
    • BDBM50220136
    • Z2937147473
    • APREPITANT (EP MONOGRAPH)
    • DTXSID3049047
    • Aprepitant (MK-0869, L-754030)?
    • DB00673
    • 3H-1,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-
    • APREPITANT (MART.)
    • NCGC00181785-11
    • AKOS015895498
    • 3H-1,2,4-Triazol-3-one,5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-,rel-
    • AS-14638
    • ONO-7436
    • Tox21_113595_1
    • aprepitant, form I
    • 3-[2-{1-[3,5-di(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)-1,4-oxazinan-4-ylmethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 3-[((2R,5-bis(trifluoromethyl)benzyl]oxy}morpholino)methyl]-.delta.2-1,2,4-triazolin-5-one
    • A3135
    • Cinvanti (TN)
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-2,4-dihydro-
    • eMende
    • SMR002530053
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-2H-1,2,4-triazol-3(4H)-one
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
    • CCG-264854
    • A04AD12
    • APREPITANT [EP MONOGRAPH]
    • AB01275535-01
    • Aprepitant [USAN]
    • Aponvie (TN)
    • 5-[(2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethoxy]-3-(4-fluoro-phenyl)-morpholin-4-ylmethyl]-2,4-dihydro-[1,2,4]triazol-3-one
    • C21555
    • HMS3714E16
    • 3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
    • Aprepitant,MK-0869, L-754030, Emend
    • 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-delta(sup 2)-1,2,4-triazolin-5-one
    • Tox21_113595
    • Aponvie
    • MK0869
    • APREPITANT (USP MONOGRAPH)
    • HMS3884G05
    • SR-05000001531
    • Aprepitant (JAN/USP/INN)
    • UNII-1NF15YR6UY
    • APREPITANT [INN]
    • APREPITANT [VANDF]
    • 5-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-, rel-
    • NSC-748825
    • DTXCID801021794
    • APREPITANT [ORANGE BOOK]
    • CCG-220747
    • APREPITANT [USP-RS]
    • NCGC00181785-12
    • AB01274775-01
    • HMS2090N12
    • 3H-1,2,4-Triazol-3-one, 5-((2-(1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-, (2R-(2alpha(R*),3alpha))-
    • 170729-80-3
    • L-754,030
    • NSC 748825
    • APREPITANT [MART.]
    • aprepitant, form II
    • EN300-761455
    • Aprepitant, United States Pharmacopeia (USP) Reference Standard
    • s1189
    • Aprepitant (MK-0869)
    • NCGC00181785-01
    • NSC748825
    • BA164216
    • 3-(((2R,3S)-3-(P-FLUOROPHENYL)-2-(((.ALPHA.R)-.ALPHA.-METHYL-3,5-BIS(TRIFLUOROMETHYL)BENZYL)OXY)MORPHOLINO)METHYL)-.DELTA.(SUP 2)-1,2,4-TRIAZOLIN-5-ONE.
    • 1NF15YR6UY
    • Aprepitant [USAN:INN:JAN]
    • CHEMBL1471
    • SCHEMBL264924
    • NCGC00181785-03
    • NCGC00344566-01
    • APREPITANT [EMA EPAR]
    • AKOS015969344
    • CAS-170729-80-3
    • AB01274775_02
    • MLS006011068
    • Q-200647
    • CHEBI:499361
    • APREPITANT [JAN]
    • CS-0487
    • 321125-94-4
    • aprepitantum
    • 5-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
    • EX-A212
    • BRD-K52827117-001-01-6
    • APREPITANT [MI]
    • BCP9000312
    • SBI-0654102.0001
    • D02968
    • HY-10052
    • Aprepitant- Bio-X
    • 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-Delta(2)-1,2,4-triazolin-5-one
    • MDL: MFCD12912491
    • Inchi: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
    • Chiave InChI: ATALOFNDEOCMKK-OITMNORJSA-N
    • Sorrisi: [C@@H]1(C2C=CC(F)=CC=2)N(CCO[C@@H]1O[C@H](C)C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)CC1=NNC(=O)N1

Proprietà calcolate

  • Massa esatta: 534.15000
  • Massa monoisotopica: 534.150188
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 8
  • Complessità: 810
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 5
  • XLogP3: 4.2
  • Superficie polare topologica: 75.2

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi o leggermente bianchi
  • Densità: 1.51
  • Punto di fusione: 250.0 to 255.0 deg-C
  • Indice di rifrazione: 1.564
  • PSA: 83.24000
  • LogP: 4.89000
  • Rotazione specifica: D25 +69° (c = 1.00 in methanol)
  • Merck: 753
  • Attività ottica: [α]/D +61 to +71°, c = 1.0 in methanol
  • Solubilità: Insolubile in acqua, leggermente solubile in acetonitrile, solubile in etanolo.

Aprepitant Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS08
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319-H351
  • Dichiarazione di avvertimento: P201-P202-P264-P280-P305+P351+P338+P337+P313-P308+P313-P405-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S26; S36
  • RTECS:XZ5480400
  • Identificazione dei materiali pericolosi: Xn Xi
  • Condizioni di conservazione:4°C, protect from light
  • Frasi di rischio:R20/21/22; R36/37/38

Aprepitant Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-10052-10mM*1mLinDMSO
Aprepitant
170729-80-3 99.67%
10mM*1mLinDMSO
¥776 2022-03-28
MedChemExpress
HY-10052-5mg
Aprepitant
170729-80-3 99.91%
5mg
¥660 2024-04-19
MedChemExpress
HY-10052-10mg
Aprepitant
170729-80-3 99.91%
10mg
¥920 2024-04-19
MedChemExpress
HY-10052-50mg
Aprepitant
170729-80-3 99.91%
50mg
¥3300 2024-04-19
MedChemExpress
HY-10052-100mg
Aprepitant
170729-80-3 99.91%
100mg
¥4500 2024-04-19
MedChemExpress
HY-10052-200mg
Aprepitant
170729-80-3 99.91%
200mg
¥6100 2024-04-19
MedChemExpress
HY-10052-500mg
Aprepitant
170729-80-3 99.67%
500mg
¥12000 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-5mg
Aprepitant
170729-80-3 ≥98%
5mg
¥30.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-100mg
Aprepitant
170729-80-3 ≥98%
100mg
¥51.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-500mg
Aprepitant
170729-80-3 ≥98%
500mg
¥113.90 2023-09-04

Aprepitant Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:170729-80-3)Aprepitant
Numero d'ordine:A24972
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:17
Prezzo ($):419.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:170729-80-3)Aprepitant
Numero d'ordine:sfd17086
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:170729-80-3)3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one(Aprepitant)
Numero d'ordine:LE2683;LE25884627
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:42
Prezzo ($):discuss personally
Email:18501500038@163.com

Aprepitant Spettrogramma

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Aprepitant Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:170729-80-3)Aprepitant
A24972
Purezza:99%
Quantità:25g
Prezzo ($):419.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:170729-80-3)Aprepitant
sfd17086
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email